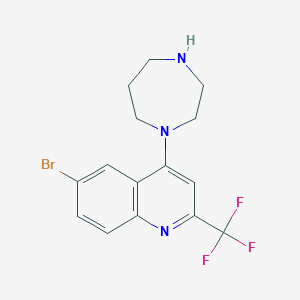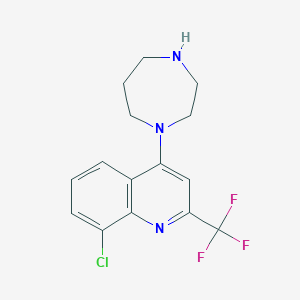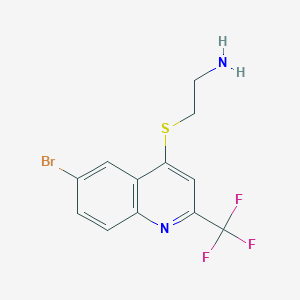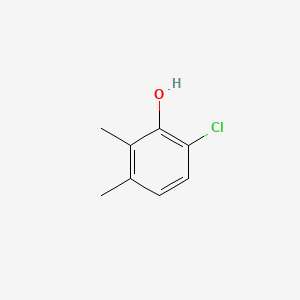
6-Chloro-2,3-dimethylphenol
説明
6-Chloro-2,3-dimethylphenol is a chemical compound that is commonly used in scientific research. It is also known as PCMX, which stands for para-chloro-meta-xylenol. This compound is a white crystalline powder that is soluble in water and has a strong antimicrobial effect. It is commonly used as a disinfectant and preservative in various products, including soaps, shampoos, and cosmetics.
科学的研究の応用
Degradation and Environmental Impact
6-Chloro-2,3-dimethylphenol, a typical antimicrobial compound used in medical products and cosmetics, has been detected in municipal wastewater. Research focused on the degradation of similar compounds like 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. These methods effectively removed PCMX from water, highlighting potential environmental applications for managing chloro-dimethylphenols in wastewater (Li et al., 2020).
Atmospheric Oxidation and Combustion Processes
The oxidation of dimethylphenols, including isomers similar to this compound, plays a crucial role in autoignition and combustion processes. These compounds react with OH radicals in the atmosphere, leading to various products like aldehydes, hydroperoxides, and epoxides. Understanding these reactions contributes to better knowledge of atmospheric chemistry and pollution control (Sandhiya et al., 2013).
Industrial Applications in Plastics and Chemicals
This compound and its derivatives find applications in the synthesis of polymers and other chemicals. For instance, the synthesis of 2,6-dimethylphenol, a related compound, is vital for the plastics industry, particularly in processes like fluidized bed methylation, offering insights into efficient production methods for related chemicals (Żukowski et al., 2014).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of 4-chloro-3,5-dimethylphenol, structurally similar to this compound, have been synthesized using reactions like the Suzuki reaction. These compounds have been evaluated for their antibacterial properties against various pathogens, indicating potential applications in drug discovery and development (Zaooli et al., 2019).
Polymerization and Material Science
The compound is used in polymerization processes, such as the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using copper(I) chloride catalyst systems. This process is crucial for developing advanced materials and polymers with specific properties (Kim et al., 2018).
Water Treatment and Monitoring
Studies on the degradation of similar compounds like 4-Chloro-3,5-dimethylphenol using nanoscale zero-valent iron in a Fenton-like process demonstrated efficient removal from water, suggesting potential applications in water treatment technologies (Xu & Wang, 2013).
Catalysis and Chemical Reactions
In catalysis, the synthesis of dimethylphenol derivatives like 2,6-dimethylphenol from methanol and cyclohexanol using chromium oxide catalysts highlights the role of this compound in catalytic processes (Wang & Tsai, 2000).
Analytical and Spectroscopic Studies
Analytical studies involving vibrational analysis of substituted phenols, including dimethylphenols, provide insights into the molecular structure and properties of compounds like this compound, essential for various scientific applications (Rao & Rao, 2002).
Environmental Biodegradation
Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacteria indicates the potential for environmental remediation and management of residues from compounds like this compound (Ji et al., 2019).
特性
IUPAC Name |
6-chloro-2,3-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBCPPPRFJXONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



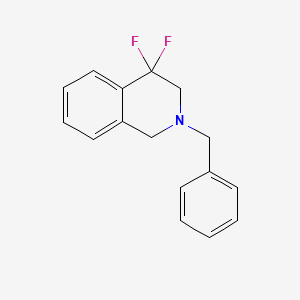
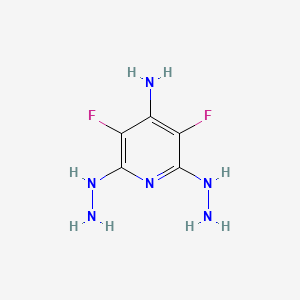
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)
phosphonium bromide](/img/structure/B3042247.png)

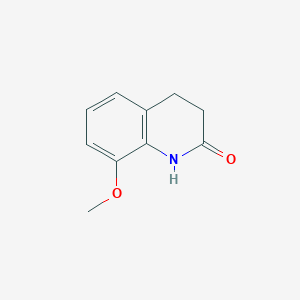
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)
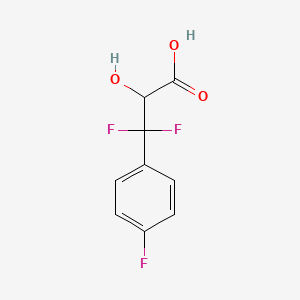
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)

